Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride chemical structure and properties
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. Designed to be a valuable resource for professionals in the fields of chemical research and drug development, this document synthesizes available technical data with insights into the compound's relevance in modern medicinal chemistry.
Introduction: A Novel Building Block for Drug Discovery
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is a heterocyclic amino acid ester that has garnered interest within the scientific community. Its structure, which incorporates a saturated oxane (tetrahydropyran) ring, presents a unique three-dimensional scaffold that is increasingly sought after in the design of novel therapeutic agents. The oxane moiety can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, making it a valuable component in the medicinal chemist's toolkit.[1][2] This guide will delve into the known characteristics of this compound and explore its potential as a building block in the synthesis of more complex molecules.
Chemical Structure and Core Identifiers
The foundational information for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is crucial for its identification and use in a laboratory setting.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 2-amino-2-(oxan-3-yl)acetate;hydrochloride | [3] |
| CAS Number | 1443979-75-6 | [3] |
| Molecular Formula | C₉H₁₈ClNO₃ | [3] |
| Molecular Weight | 223.70 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C(C1CCOC1)N.Cl | [4] |
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.
Physicochemical Properties
While comprehensive, experimentally determined data for this specific compound is not widely published, we can infer some properties based on its structure and data from similar compounds.
Table 2: Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| Physical State | Likely a solid at room temperature. | Amino acid hydrochlorides are typically crystalline solids.[5][6] |
| Melting Point | Not reported. For a similar compound, Ethyl 2-aminothiazole-4-acetate, the melting point is 92-94 °C. | [7] |
| Boiling Point | Not reported. | Data not available. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally increases aqueous solubility. |
| Stability | Stable under recommended storage conditions (cool, dry, and well-ventilated). Hygroscopic nature is possible. | General stability for amino acid hydrochlorides.[8] |
Spectroscopic Data
Spectroscopic data is essential for the verification of the chemical structure and purity assessment. While specific spectra for this compound are not publicly available, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[9]
Expected Spectroscopic Signatures:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), protons on the oxane ring, the alpha-proton adjacent to the amino and ester groups, and a broad signal for the amine protons.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon, the carbons of the ethyl group, and the carbons within the oxane ring.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching of the ether and ester groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the loss of the ethyl group, the ester group, and fragments from the oxane ring.
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
A potential synthetic approach could involve the following key steps:
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Synthesis of a 3-substituted oxane precursor: This could start from a commercially available oxane derivative which is then functionalized at the 3-position.
-
Introduction of the amino and acetate moieties: A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. Alternatively, nucleophilic substitution reactions could be employed.
Caption: Conceptual synthetic workflow for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride.
General Experimental Protocol for Amino Acid Ester Hydrochloride Formation
This is a generalized protocol and would require optimization for the specific substrate.
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Esterification: The corresponding amino acid is suspended in ethanol.
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Thionyl chloride is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is then refluxed for a specified period.
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The solvent is removed under reduced pressure to yield the crude hydrochloride salt.
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Purification: The crude product is often purified by recrystallization from a suitable solvent system like ethanol/ether.
Applications in Research and Drug Development
The unique structural features of Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride make it a promising building block in medicinal chemistry.
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Scaffold for Novel Therapeutics: The oxane ring provides a rigid, three-dimensional framework that can be used to orient functional groups in a specific spatial arrangement, which is critical for binding to biological targets.[1][2]
-
Modulation of Physicochemical Properties: Incorporation of the oxane moiety can improve properties such as aqueous solubility and metabolic stability, which are often challenges in drug development.[1]
-
Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride is not widely available. However, based on the general properties of amino acid hydrochlorides and related oxane compounds, the following precautions should be taken.[5][6][8][10]
Table 3: General Safety and Handling Precautions
| Hazard | Precaution |
| Irritation | May cause skin, eye, and respiratory tract irritation. |
| Ingestion | May be harmful if swallowed. |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |
Conclusion
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride represents a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of an amino acid ester and a saturated heterocyclic ring offers opportunities for the creation of novel molecules with potentially improved pharmacological profiles. While detailed experimental data for this specific compound is still emerging, the information presented in this guide provides a solid foundation for its use in research and development.
References
- Sasol. (2025, January 15).
- AAPPTec. MSDS - H-Val-OMe HCl.
- Cayman Chemical. (2025, September 9).
-
American Elements. Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride. [Link]
- Wadsworth, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Burkhard, J. A., et al. (2010). Synthesis and properties of oxetane-containing building blocks.
- MedChemExpress. (2023, March 16). (2S,3R)
-
PubChem. Ethyl 2-[ethyl(oxan-3-yl)amino]acetate. [Link]
Sources
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- 4. Ethyl 2-[ethyl(oxan-3-yl)amino]acetate | C11H21NO3 | CID 103892716 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 1443979-75-6|Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
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